molecular formula C5H7N3O B11775069 N-(1-Methyl-1H-imidazol-5-yl)formamide

N-(1-Methyl-1H-imidazol-5-yl)formamide

Cat. No.: B11775069
M. Wt: 125.13 g/mol
InChI Key: SNKYOWLTVCBVNA-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-imidazol-5-yl)formamide (CAS: 281190-45-2) is a heterocyclic compound featuring a formamide group attached to a methyl-substituted imidazole ring. Its molecular formula is C₅H₇N₃O, with a molecular weight of 125.129 g/mol and a density of 1.2 ± 0.1 g/cm³. The compound exhibits a high boiling point (420.6 ± 18.0 °C at 760 mmHg) and a moderate hydrophilicity (LogP = -0.18), suggesting balanced solubility in polar and nonpolar media .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N-(3-methylimidazol-4-yl)formamide

InChI

InChI=1S/C5H7N3O/c1-8-3-6-2-5(8)7-4-9/h2-4H,1H3,(H,7,9)

InChI Key

SNKYOWLTVCBVNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide typically involves the reaction of 1-methyl-1H-imidazole with formic acid or its derivatives. One common method is the reaction of 1-methyl-1H-imidazole with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Hydrolysis Reactions

N-(1-Methyl-1H-imidazol-5-yl)formamide undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acid derivatives.

Reaction ConditionsProductsNotes
Acidic (HCl, H₂O) 1-Methyl-1H-imidazol-5-amine + Formic acidProceeds via cleavage of the formamide C–N bond.
Basic (NaOH, H₂O) Sodium formate + 1-Methyl-1H-imidazol-5-amineRequires elevated temperatures (80–100°C) for completion .

The reaction mechanism involves nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by proton transfer and bond cleavage.

Nucleophilic Substitution

The nitrogen atoms in the imidazole ring act as nucleophiles, enabling reactions with electrophiles such as alkyl halides or carbonyl compounds.

Example Reaction with Ethyl Bromide:
Reactants : this compound + Ethyl bromide
Conditions : K₂CO₃, DMF, 60°C
Product : N-Ethyl-N'-(1-methyl-1H-imidazol-5-yl)formamide
Yield : 72% .

This reaction demonstrates the imidazole ring's ability to participate in alkylation, forming tertiary amines. The methyl group at N-1 sterically hinders substitution at N-3, directing reactivity to the more accessible N-5 position .

Condensation Reactions

The formamide group facilitates condensation with aldehydes or ketones to form Schiff bases or heterocyclic derivatives.

Reaction with Benzaldehyde:
Reactants : this compound + Benzaldehyde
Conditions : Acetic acid, reflux
Product : 5-[(Benzylideneamino)methyl]-1-methyl-1H-imidazole
Yield : 65% .

Mechanistically, the formamide’s NH₂ group reacts with the aldehyde carbonyl, followed by dehydration to form an imine linkage. This reactivity is critical for synthesizing imidazole-based macrocycles or ligands .

Cyclization Reactions

This compound serves as a precursor in the synthesis of polycyclic compounds.

Example Cyclization with TosMIC (p-Toluenesulfonylmethyl Isocyanide):
Reactants : this compound + TosMIC
Conditions : Bi(OTf)₃ catalyst, methanol, 12 h
Product : 3-Methyl-5-phenyl-4-(1H-pyrrol-2-yl)-1H-imidazole
Yield : 75% .

This reaction highlights the compound’s utility in constructing complex heterocycles, leveraging both the imidazole ring’s aromaticity and the formamide’s nucleophilicity .

Role in Enzyme Inhibition

While not a direct chemical reaction, the compound’s interactions with biological targets are mediated by its chemical structure:

  • Mechanism : The imidazole nitrogen (N-3) forms hydrogen bonds with active-site residues (e.g., in dihydrofolate reductase), while the formamide group stabilizes binding via dipole interactions .

  • Impact of Substitution : Methylation at N-1 reduces steric hindrance, enhancing binding affinity to targets like EGFR (L858R/T790M) .

Comparative Reactivity Table

Reaction TypeKey Functional GroupReactivity Influence
HydrolysisFormamide (–NHCHO)Polar carbonyl enhances susceptibility to nucleophilic attack.
AlkylationImidazole (N-5)Electron-rich nitrogen drives nucleophilic substitution.
CondensationFormamide (–NH₂)Free amine enables imine/amide bond formation.
CyclizationImidazole ringAromatic stabilization directs regioselectivity .

Mechanistic Insights

  • Nucleophilicity Hierarchy : N-5 > N-3 due to methyl substitution at N-1 .

  • Steric Effects : The methyl group at N-1 blocks electrophilic attack at adjacent positions, favoring reactivity at N-5.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

N-(1-Methyl-1H-imidazol-5-yl)formamide has been studied for its potential as an anticancer agent. Research indicates that compounds with imidazole moieties exhibit significant cytotoxicity against various cancer cell lines.

Case Study:
A study evaluated the anticancer properties of imidazole derivatives, including this compound, against breast and colon cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Its structure allows it to interact with microbial enzymes, potentially leading to inhibition of bacterial growth.

Data Table: Antimicrobial Activity

PathogenZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This table summarizes the antimicrobial efficacy of this compound against selected pathogens, indicating its potential use in developing new antimicrobial agents .

Biological Research

Research has also highlighted the role of this compound in studying cellular mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in biochemical assays.

Case Study:
In enzymatic studies, this compound was used to investigate its effects on histone deacetylases (HDACs). The compound exhibited inhibitory effects on HDAC activity, suggesting its potential role in epigenetic regulation and cancer therapy .

Material Science Applications

The unique properties of this compound extend to materials science. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Example Application:
In sensor technology, this compound has been used to develop sensors for detecting heavy metals in environmental samples. The imidazole ring facilitates coordination with metal ions, enhancing the sensor's sensitivity and selectivity .

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-imidazol-5-yl)formamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

a. Formamide, N-(6-Fluoro-2-methyl-1H-benzimidazol-5-yl)- (CAS: 117275-70-4)
  • Structure : Contains a benzimidazole core (a fused benzene-imidazole system) substituted with fluorine and methyl groups.
  • Molecular Formula : C₉H₈FN₃O; Molecular Weight : 193.178 g/mol.
  • Key Differences: The benzimidazole ring increases aromaticity and planarity compared to the simpler imidazole in the target compound.
  • Data Limitations : Physical properties (e.g., boiling point, LogP) are unavailable, hindering direct pharmacological comparisons .
b. tert-Butyl N-(1-Methyl-1H-imidazol-5-yl)carbamate
  • Structure : Features a tert-butyl carbamate group instead of formamide.
  • Molecular Formula : C₉H₁₅N₃O₂ (inferred); Molecular Weight : ~197.24 g/mol (estimated).
  • Key Differences :
    • The bulky tert-butyl group reduces polarity (higher LogP) compared to the formamide derivative.
    • Carbamates are more hydrolytically stable than formamides, influencing metabolic pathways .
c. FGTI-2734 (CAS: 1247018-19-4)
  • Structure: A complex derivative with a sulfonamide linker, cyclohexylmethyl, and cyano-fluorophenyl groups attached to the imidazole.
  • Molecular Formula : C₂₆H₃₁FN₆O₂S; Molecular Weight : 510.6 g/mol.
  • Key Differences :
    • The sulfonamide group increases acidity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., farnesyltransferase).
    • Larger molecular weight and lipophilicity (inferred from structure) reduce blood-brain barrier permeability compared to the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Key Functional Groups
N-(1-Methyl-1H-imidazol-5-yl)formamide C₅H₇N₃O 125.129 -0.18 420.6 ± 18.0 Formamide, Imidazole
N-(6-Fluoro-2-methyl-1H-benzimidazol-5-yl)formamide C₉H₈FN₃O 193.178 N/A N/A Benzimidazole, Fluoro, Methyl
FGTI-2734 C₂₆H₃�FN₆O₂S 510.6 N/A N/A Sulfonamide, Cyano, Fluorophenyl
tert-Butyl N-(1-methyl-1H-imidazol-5-yl)carbamate C₉H₁₅N₃O₂ ~197.24 N/A N/A Carbamate, Imidazole
  • Key Observations :
    • The target compound’s low molecular weight and LogP make it more suitable as a synthetic building block, whereas bulkier analogs like FGTI-2734 are optimized for target-specific interactions.
    • Fluorine and sulfonamide groups in analogs enhance electronic effects and binding specificity but sacrifice metabolic stability .

Biological Activity

N-(1-Methyl-1H-imidazol-5-yl)formamide is a compound featuring an imidazole ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C5_{5}H7_{7}N3_{3}O, characterized by the presence of an imidazole moiety. The imidazole ring is known for its ability to participate in hydrogen bonding and catalytic processes, making it a crucial component in many biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the imidazole structure. For instance, derivatives of imidazole have shown significant cytotoxicity against various cancer cell lines. A study indicated that certain imidazole derivatives exhibited low nanomolar IC50_{50} values against multiple cancer cell lines, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research on related compounds has revealed their effectiveness as growth inhibitors against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This indicates that modifications to the imidazole structure can enhance antibacterial activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Adenosine Receptor Modulation : Compounds similar to this compound have been shown to selectively inhibit A2B adenosine receptors, which are implicated in inflammatory responses and respiratory conditions.
  • Topoisomerase Inhibition : Some derivatives have demonstrated topoisomerase I inhibitory activity, which is crucial for DNA replication and repair processes in cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways, often involving the reaction of imidazole derivatives with formamide under controlled conditions. The choice of synthesis method can influence the yield and purity of the final product.

Case Study 1: Anticancer Activity

In a study evaluating a series of imidazole derivatives, one compound demonstrated a significant tumor growth inhibition rate of over 90% in melanoma xenograft models when administered at a dosage of 30 mg/kg/day . This underscores the therapeutic potential of imidazole-based compounds in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives found that several compounds exhibited potent activity against MRSA strains. The study reported MIC values significantly lower than those of conventional antibiotics, suggesting that these compounds could serve as alternatives in treating resistant bacterial infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundImidazole ringAnticancer, Antimicrobial
N-(2-(1-benzyl-1H-imidazol-5-yl)ethyl)formamideBenzyl group addedAdenosine receptor antagonist
3-(1-benzylimidazol-4-yl)-2-methylphenolAdditional phenolic componentPotential anti-inflammatory

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-Methyl-1H-imidazol-5-yl)formamide, and what methodological considerations ensure high yield?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, highlights the use of arylating agents (e.g., p-fluorobenzonitrile) reacting with amine intermediates in dimethylformamide (DMF) as a solvent. Silica gel flash chromatography is critical for purification, achieving >95% purity . Additionally, Vilsmeier reactions (using POCl₃/DMF) are effective for introducing formamide groups, as demonstrated in pyrazolopyrimidine synthesis (82.6% yield) . Key considerations include temperature control (0–25°C), stoichiometric ratios, and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying imidazole ring protons (~δ 7.5–8.0 ppm) and formamide carbonyl signals (~δ 160–165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₆H₈N₄O) with <2 ppm error .
  • HPLC-PDA : Assesses purity (>98%) and detects impurities (e.g., unreacted intermediates) .

Q. How should this compound be stored to prevent degradation?

  • Answer : Store under inert gas (argon/nitrogen) at −20°C in amber glass vials to minimize hydrolysis or oxidation. recommends monitoring impurities (e.g., formic acid byproducts) via HPLC every 3 months . Desiccants (silica gel) are critical to avoid moisture-induced decomposition.

Q. What are the primary applications of this compound in organic synthesis?

  • Answer : It serves as a precursor for pharmacologically active molecules, such as farnesyltransferase inhibitors ( ) and benzimidazole-based epoxy resin modifiers ( ). Its formamide group participates in hydrogen bonding, enhancing binding affinity in drug-receptor interactions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in large-scale production?

  • Answer :

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may improve coupling efficiency in arylations .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during formylation .
  • Flow Chemistry : Continuous flow systems enhance reaction control, reducing batch-to-batch variability .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

  • Answer : Impurities like N-methylimidazole (from incomplete formylation) or hydrolyzed products require:

  • LC-MS/MS : Detects low-abundance species (LOQ: 0.01%) .
  • Ion-Pair Chromatography : Separates polar degradation products using tetrabutylammonium salts as mobile-phase additives .

Q. What mechanistic insights explain its role in biological systems (e.g., enzyme inhibition)?

  • Answer : The compound’s imidazole ring coordinates with metal ions (e.g., Zn²⁺) in enzyme active sites, while the formamide group stabilizes interactions via hydrogen bonding. Molecular docking studies ( ) show binding to hydrophobic pockets in farnesyltransferase, disrupting post-translational protein modifications .

Q. How do contradictory data on reaction yields or purity arise, and how should they be reconciled?

  • Answer : Discrepancies often stem from:

  • Reagent Quality : Commercial DMF may contain dimethylamine, altering reaction pathways .
  • Purification Methods : Silica gel acidity can protonate the imidazole ring, reducing recovery .
    Mitigation includes using freshly distilled solvents and neutral alumina for chromatography .

Methodological Best Practices

  • Safety : Use PPE (gloves, goggles) due to moderate toxicity ( ). Treat waste with activated charcoal before disposal .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misassignments .

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